2-Amino-1-(3-hydroxyphenyl)ethanone
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Overview
Description
2-Amino-1-(3-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H9NO2 It is known for its unique structure, which includes an amino group and a hydroxyphenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-hydroxyphenyl)ethanone can be achieved through several methods. One common approach involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride without solvent at temperatures between 120-140°C . Another method includes the reaction of 3-hydroxyacetophenone with ammonia under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group, resulting in different hydroxy derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include quinones, hydroxy derivatives, and substituted ethanones.
Scientific Research Applications
2-Amino-1-(3-hydroxyphenyl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signaling pathways. These interactions result in various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-1-(3-hydroxyphenyl)ethanone include:
- 1-(2-Amino-3-hydroxyphenyl)ethanone
- 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone hydrochloride
- Benzylphenylephrone hydrochloride
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
90005-54-2 |
---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
2-amino-1-(3-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H9NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,10H,5,9H2 |
InChI Key |
SCHLZTPPFPHHPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)CN |
Origin of Product |
United States |
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